Evenamide
Overview
Description
Evenamide (INN) (developmental code names NW-3509, NW-3509A) is a selective voltage-gated sodium channel blocker, including (and not limited to) subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It is described as an antipsychotic and is under development by Newron Pharmaceuticals as an add-on therapy for the treatment of schizophrenia .
Synthesis Analysis
This compound is a new chemical entity and a highly selective inhibitor of voltage-gated sodium channels . It normalizes excessive glutamate release that may occur as a consequence of the hypofunction of NMDA receptors .
Molecular Structure Analysis
This compound has the chemical formula C16H26N2O2 . Its exact mass is 314.18 and its molecular weight is 314.850 .
Chemical Reactions Analysis
This compound originates from Newron’s ion channel program and has a unique mechanism of action: glutamate modulation and voltage-gated sodium channel blockade . It modulates sustained repetitive firing, without inducing impairment of normal neuronal excitability . It normalizes glutamate release induced by aberrant sodium channel activity .
Mechanism of Action
Target of Action
Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.
Mode of Action
This compound interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .
Biochemical Pathways
This compound’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, this compound has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .
Safety and Hazards
The primary objective of safety of Evenamide was met on all safety variables for study 010 in healthy volunteers and study 008 in patients with schizophrenia . No patient on this compound discontinued from the study due to adverse events, and there were no significant adverse events relating to this compound .
Future Directions
Newron plans to commence a pivotal study in treatment-resistant schizophrenia in 2023 . This study is part of Newron’s Phase III evenamide clinical trial program that targets patients with schizophrenia experiencing worsening of psychosis on therapeutic doses of atypical antipsychotics, as well as treatment-resistant patients .
Biochemical Analysis
Biochemical Properties
Evenamide is a selective voltage-gated sodium channel blocker . It interacts with, but not limited to, subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It normalizes the excessive synaptic glutamate (without affecting basal levels) produced as a result of NMDAR hypofunction .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly neurons. It inhibits voltage-gated sodium channels and normalizes the excessive synaptic glutamate produced as a result of NMDAR hypofunction . This normalization can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated sodium channels . This inhibition leads to the normalization of excessive synaptic glutamate, which is produced as a result of NMDAR hypofunction . This mechanism allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that this compound has sustained benefits that increased throughout the course of treatment .
Metabolic Pathways
Its mechanism of action suggests it may interact with enzymes or cofactors involved in the regulation of glutamate levels .
Properties
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBODILPPXVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032897 | |
Record name | Evenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092977-61-1 | |
Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evenamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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